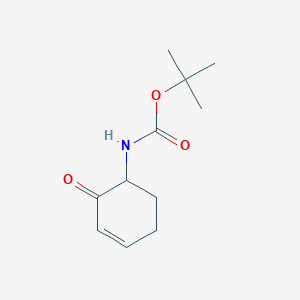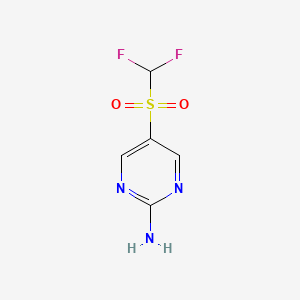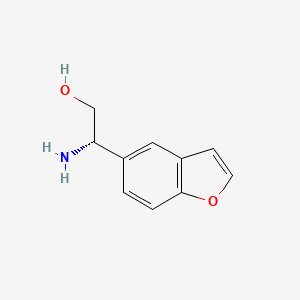
4-Chloro-8-fluorocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-fluorocinnoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It belongs to the class of cinnolines, which are nitrogen-containing aromatic compounds. The presence of both chlorine and fluorine atoms in its structure makes it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluorocinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzaldehyde under acidic conditions to form the intermediate, which then undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-8-fluorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted cinnoline derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the cinnoline ring.
Aplicaciones Científicas De Investigación
4-Chloro-8-fluorocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-fluorocinnoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of topoisomerases and other critical enzymes .
Comparación Con Compuestos Similares
- 4-Chloro-8-fluoroquinoline
- 6-Chloro-8-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
Comparison: 4-Chloro-8-fluorocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds like 4-Chloro-8-fluoroquinoline, it may exhibit different reactivity and biological activity due to the position of the chlorine and fluorine atoms .
Propiedades
Fórmula molecular |
C8H4ClFN2 |
|---|---|
Peso molecular |
182.58 g/mol |
Nombre IUPAC |
4-chloro-8-fluorocinnoline |
InChI |
InChI=1S/C8H4ClFN2/c9-6-4-11-12-8-5(6)2-1-3-7(8)10/h1-4H |
Clave InChI |
VOMQJTBVCRRFGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)N=NC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


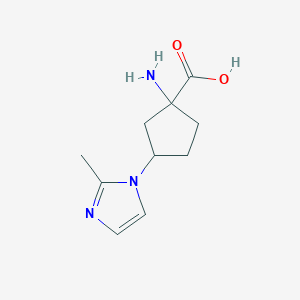
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
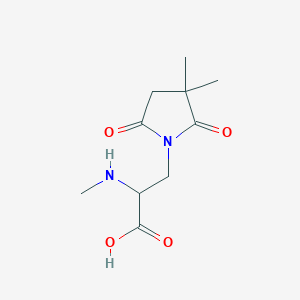
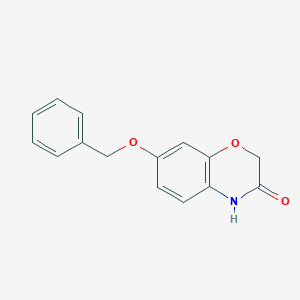
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)

![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
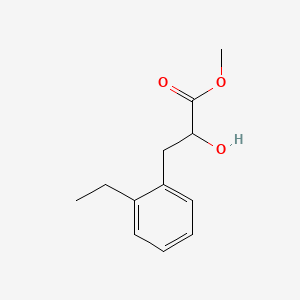
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
